benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate
Description
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is a synthetic carbamate derivative featuring a pyrimidine core substituted with a hydroxymethyl group at position 2 and a benzyl carbamate moiety at position 3. For example, benzyl N-[5-(hydroxymethyl)pyrimidin-2-yl]carbamate (CAS 2680816-36-6) shares a similar molecular framework but differs in substituent positioning (hydroxymethyl at pyrimidin-5-yl vs. 2-(hydroxymethyl) at pyrimidin-5-yl) . The molecular formula of the target compound is inferred as C₁₃H₁₃N₃O₃, with a molecular weight of ~259.26 g/mol, based on analogous structures .
Carbamates like this are often explored for pharmaceutical applications due to their stability and ability to modulate biological targets. However, the absence of reported melting points, solubility, or spectral data for the target compound underscores the need for further experimental characterization.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C13H13N3O3/c17-8-12-14-6-11(7-15-12)16-13(18)19-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2,(H,16,18) |
InChI Key |
VPYYCEMSJILHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate
General Strategy
The synthesis of this compound generally involves two key steps:
- Synthesis of the 2-(hydroxymethyl)pyrimidin-5-yl amine intermediate , which provides the amino functionality on the pyrimidine ring.
- Formation of the carbamate linkage by reacting the amino group with benzyl chloroformate or an activated carbonate derivative.
Synthesis of 2-(Hydroxymethyl)pyrimidin-5-yl Amine
The pyrimidine ring functionalized at the 2-position with a hydroxymethyl group and bearing an amino group at the 5-position can be prepared through established pyrimidine synthetic routes:
From substituted pyrimidine precursors: 5-aminopyrimidine derivatives can be synthesized on a large scale using vinamidinium salt intermediates, which are stable and easily purified, facilitating further functionalization at the 2-position to introduce the hydroxymethyl group.
Hydroxymethylation of 5-aminopyrimidine: The hydroxymethyl group can be introduced via selective substitution or reduction reactions on suitable precursors, such as 5-aminopyrimidine-2-carboxaldehyde derivatives, using mild reducing agents to convert aldehyde to hydroxymethyl functionality.
These methods ensure the availability of the key intermediate amine required for carbamate formation.
Carbamate Formation Methods
Carbamate synthesis is a well-developed area in organic chemistry, especially for drug design applications. The preparation of benzyl carbamates typically involves the reaction of an amine with benzyl chloroformate or activated carbonate reagents.
Reaction with Benzyl Chloroformate
- The classical method involves the reaction of the primary amine (here, 2-(hydroxymethyl)pyrimidin-5-yl amine) with benzyl chloroformate (also known as benzyloxycarbonyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding benzyl carbamate.
- This reaction proceeds under mild conditions and is widely used due to its high yield and simplicity.
- Benzyl chloroformate is typically added slowly to a cold solution of the amine in an aqueous or organic solvent to control the reaction rate and minimize side reactions.
Carbamate Synthesis via Activated Mixed Carbonates
- An alternative and increasingly popular method involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate or di(2-pyridyl) carbonate.
- These reagents react with the hydroxyl group of benzyl alcohol or the amine to form activated carbonate intermediates, which then react with amines to yield carbamates in good to excellent yields.
- This method avoids the use of phosgene and provides a safer and more environmentally friendly route.
Three-Component Coupling Using Carbon Dioxide
- Recent methodologies involve a one-pot, three-component coupling of primary amines, carbon dioxide, and alkyl halides (such as benzyl halides) in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous solvents like dimethylformamide.
- This approach generates carbamates under mild and green conditions, with carbon dioxide serving as a carbonyl source, which is advantageous for sustainable synthesis.
Specific Preparation Protocol (Illustrative Example)
Analysis of Preparation Methods
Research Findings and Notes
- The preparation of benzyl carbamate derivatives via benzyl chloroformate is a classical and reliable method with reported yields up to 99% under optimized conditions.
- Activated mixed carbonate reagents such as di(2-pyridyl) carbonate provide a versatile and efficient alternative, enabling carbamate formation with various amines under mild conditions, which is beneficial for complex molecules like hydroxymethyl-substituted pyrimidines.
- The use of carbon dioxide in carbamate synthesis represents an innovative and sustainable approach, allowing one-pot formation of carbamates without the need for hazardous reagents, which aligns with green chemistry principles.
- The hydroxymethyl functional group on the pyrimidine ring is stable under carbamate formation conditions, allowing for selective protection of the amino group without side reactions.
- Large-scale synthesis of 5-aminopyrimidine derivatives, the key intermediates, has been demonstrated using stable vinamidinium salt intermediates, which facilitates the preparation of substituted pyrimidines like 2-(hydroxymethyl)pyrimidin-5-yl amine.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[2-(carboxyl)pyrimidin-5-yl]carbamate.
Reduction: Formation of benzyl N-[2-(hydroxymethyl)dihydropyrimidin-5-yl]carbamate.
Substitution: Formation of various substituted benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamates.
Scientific Research Applications
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The hydroxymethyl group’s position (2 vs.
Analytical and Spectral Data
Available data for related compounds:
Insights :
- The absence of LCMS or NMR data for the target compound limits direct comparisons. However, pyrimidine protons typically resonate at δ 8.5–9.0, while benzyl carbamates show characteristic aromatic signals at δ 7.3–7.5 .
Biological Activity
Benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : It has demonstrated affinity for certain receptors, influencing signaling pathways related to inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases.
Table 1: Biological Activity Data
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 15 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 25 | |
| Enzyme Inhibition | p38 MAPK | 0.004 |
Case Study: Anticancer Efficacy
In a study published in MDPI, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in oncology.
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in RAW 264.7 macrophages. The study revealed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its efficacy in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
